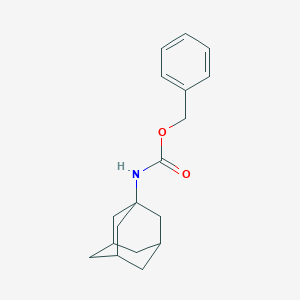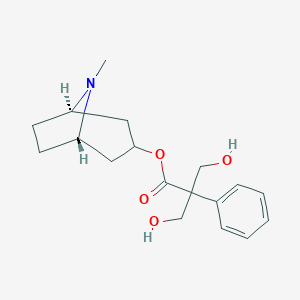
Oxymethylatropine
Descripción general
Descripción
Oxetanes in Drug Discovery
Oxetanes, such as those mentioned in the first paper, are small heterocyclic compounds that have been found to significantly impact the pharmacokinetic properties of drugs. The study highlights the ability of oxetanes to replace traditional functionalities like gem-dimethyl or carbonyl groups, leading to increased aqueous solubility and metabolic stability. This substitution can enhance solubility by a factor ranging from 4 to over 4000 and generally slows down metabolic degradation. The introduction of oxetane into a molecule can also induce conformational changes, favoring certain spatial arrangements that could be beneficial for drug-target interactions. The paper also discusses the chemistry of oxetan-3-one and its derivatives, which provide a variety of novel oxetanes, expanding the toolkit for drug discovery .
2-Aryloxymethyl-2,3,5,6-tetrahydro-1,4-oxazines as Antidepressants
The second paper introduces a new class of antidepressants, the 2-aryloxymethyl-2,3,5,6-tetrahydro-1,4-oxazines. These compounds were synthesized through the reduction of 6-aryloxymethyl-2,3,5,6-tetrahydro-1,4-oxazin-3-ones. The study found that the antidepressant activity was particularly high when the 2-phenoxymethyl group was ortho-substituted and when the 1,4-oxazines lacked 4-substituents. This suggests that specific structural modifications on the oxazine ring can lead to significant changes in biological activity, which is a valuable insight for the development of new antidepressant drugs .
Block Copolymers with Oxetane Derivatives
The third paper discusses the synthesis of block copolymers containing a rigid [oxy(2,6-dimethyl-1,4-phenylene)] block and thermotropic poly[oxyterephthaloyloxy-1,4-phenylene-hexamethylene (or/and decamethylene)-1,4-phenylene] blocks. These copolymers were characterized using 1H and 13C NMR and X-ray diffraction, and their liquid crystalline properties were examined. Although not directly related to oxymethylatropine, this study provides insight into the structural analysis and physical properties of related polymeric materials, which could be relevant when considering the physical and chemical properties of oxetane derivatives in a broader context .
Aplicaciones Científicas De Investigación
Antihypoxic Properties
Oxymethyluracil, a derivative similar to Oxymethylatropine, has shown potential antihypoxic properties, particularly in a model of acute histotoxic hypoxia. The study involved assessing the lifespan of mice subjected to histotoxic hypoxia conditions and found that the compound significantly increased the lifespan at a specific dosage, indicating its potential as an antihypoxic agent. However, further research on different hypoxia models is necessary for a comprehensive understanding of its antihypoxic properties (Repina et al., 2022).
Interaction with Human Serum Albumin
A study on the interaction between Oxymetholone, a structurally related compound to Oxymethylatropine, and human serum albumin (HSA) provided insights into the binding mechanisms of similar compounds. The study used spectroscopic methods and molecular docking to understand the interaction, revealing that Oxymetholone notably quenched the intrinsic fluorescence of HSA, suggesting a strong interaction between the two. The findings are significant in understanding the transport and distribution of similar compounds in the human body (Madrakian et al., 2014).
Role in Organophosphate Poisoning Treatment
Oximes, a class of compounds including Oxymethylatropine, have been used in the treatment of organophosphate poisoning, although their efficacy varies based on the specific organophosphate involved. Research has indicated that these compounds can be effective, but their broad-spectrum efficiency and the chemical diversity of organophosphates pose challenges in determining definitive treatment outcomes (Worek et al., 2016).
Pharmacokinetics and Pharmacodynamics in Treatment
The pharmacokinetics and pharmacodynamics of oximes, including Oxymethylatropine, are crucial in their use as antidotes for organophosphate poisoning. Understanding the extent to which these compounds penetrate the blood-brain barrier and their ability to reactivate phosphorylated acetylcholinesterase is vital for effective treatment. Research suggests that oximes have limited penetration through the blood-brain barrier, indicating that their protective effects in the brain may be partial and dependent on mechanisms other than acetylcholinesterase reactivation (Voicu et al., 2010).
Propiedades
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-(hydroxymethyl)-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-19-14-7-8-15(19)10-16(9-14)23-17(22)18(11-20,12-21)13-5-3-2-4-6-13/h2-6,14-16,20-21H,7-12H2,1H3/t14-,15+,16? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTCLIOSQZBOFS-XYPWUTKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)(CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)(CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxymethylatropine | |
CAS RN |
2515-36-8 | |
| Record name | Benzeneacetic acid, alpha,alpha-bis(hydroxymethyl)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-ylester, endo-(+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002515368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





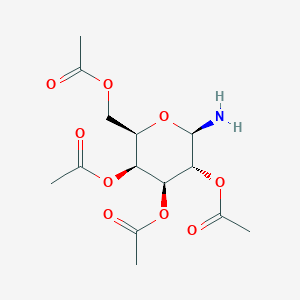
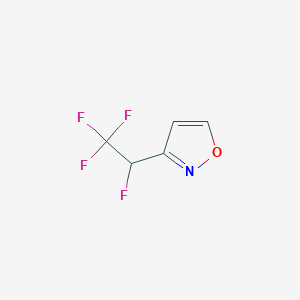
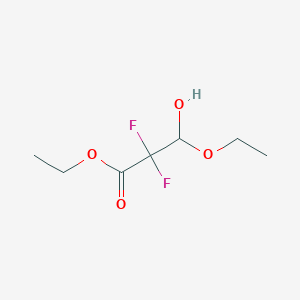
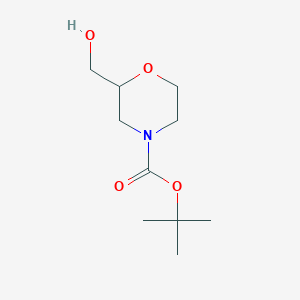
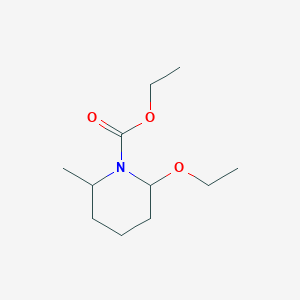
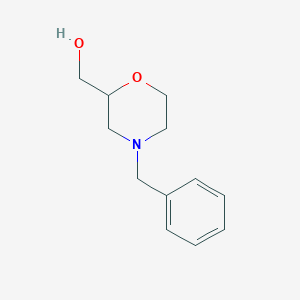
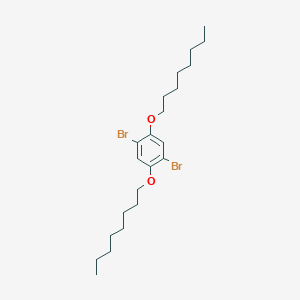
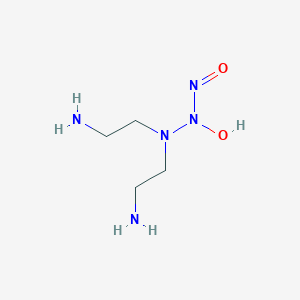

![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)

